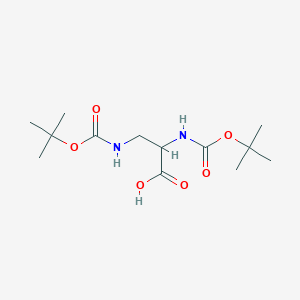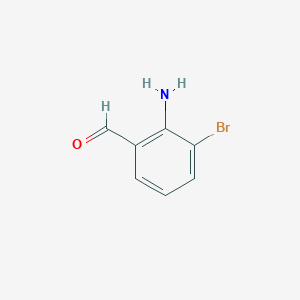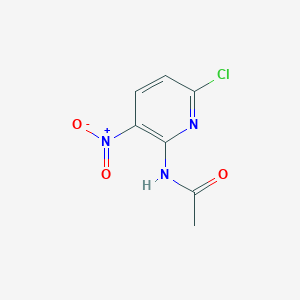![molecular formula C21H34N4O3 B168392 (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 108370-29-2](/img/structure/B168392.png)
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide, also known as Boc-L-Leu-L-Leu-L-Val-L-Tyr-L-Arg-L-Leu-NH2, is a peptide compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is not fully understood. It is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells. Its antiviral activity is believed to be due to its ability to inhibit viral replication.
Biochemische Und Physiologische Effekte
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is its broad-spectrum antimicrobial activity. It has also been shown to exhibit anticancer and antiviral activities. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other antimicrobial, anticancer, or antiviral agents. Furthermore, the potential use of this compound as a vaccine adjuvant and in the treatment of Alzheimer's disease warrants further investigation.
Synthesemethoden
The synthesis of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide involves the use of solid-phase peptide synthesis (SPPS) technique. This involves the sequential addition of protected amino acids to a solid support, followed by the removal of the protecting groups to yield the desired peptide. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anticancer, and antiviral activities. It has also been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
108370-29-2 |
|---|---|
Produktname |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Molekularformel |
C21H34N4O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C21H34N4O3/c1-13(2)10-16(22)20(27)25-18(11-14(3)4)21(28)24-17(19(23)26)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H2,23,26)(H,24,28)(H,25,27)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
XFPUHEASCSXICK-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Sequenz |
LLF |
Synonyme |
H-LEU-LEU-PHE-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)





![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

